ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride
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Overview
Description
Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride typically involves the reaction of piperazine with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the ethyl 2-bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: The compound is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate various physiological processes. The compound may also inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: A piperazine derivative used as an antihistamine.
Vortioxetine: An antidepressant with activity on the serotoninergic system.
Quetiapine: An antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness
Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other piperazine derivatives.
Properties
CAS No. |
2703779-91-1 |
---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.8 |
Purity |
95 |
Origin of Product |
United States |
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